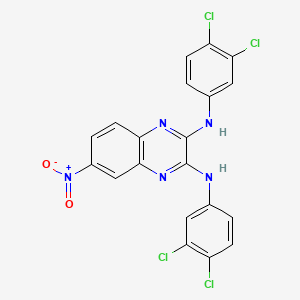

N,N'-bis(3,4-dichlorophenyl)-6-nitroquinoxaline-2,3-diamine

Description

Properties

Molecular Formula |

C20H11Cl4N5O2 |

|---|---|

Molecular Weight |

495.1 g/mol |

IUPAC Name |

2-N,3-N-bis(3,4-dichlorophenyl)-6-nitroquinoxaline-2,3-diamine |

InChI |

InChI=1S/C20H11Cl4N5O2/c21-13-4-1-10(7-15(13)23)25-19-20(26-11-2-5-14(22)16(24)8-11)28-18-9-12(29(30)31)3-6-17(18)27-19/h1-9H,(H,25,27)(H,26,28) |

InChI Key |

CAQUVGYCWDIOHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2NC4=CC(=C(C=C4)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Biological Activity

N,N'-bis(3,4-dichlorophenyl)-6-nitroquinoxaline-2,3-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a quinoxaline core substituted with two 3,4-dichlorophenyl groups and a nitro group at the 6-position. The empirical formula is , with a molecular weight of approximately 367.19 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 367.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP (octanol-water partition) | Not specified |

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that quinoxaline derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains with promising results.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been shown to inhibit cell proliferation in several cancer cell lines.

- Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating neurotransmitter systems, particularly involving GABA and glutamate receptors.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- NMDA Receptor Modulation : The compound acts as an antagonist at NMDA receptors, which are critical for synaptic plasticity and memory function. This action may contribute to its neuroprotective effects.

- GABAergic Activity : By influencing GABA receptor activity, the compound may enhance inhibitory neurotransmission, providing potential therapeutic benefits in conditions such as anxiety and epilepsy.

- Cell Cycle Regulation : The compound has been shown to affect cell cycle progression in cancer cells, leading to increased apoptosis and reduced tumor growth.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity (IC50 = 5 µM) .

- Neuroprotection Research : In an animal model of ischemia, administration of the compound significantly reduced neuronal death and improved functional recovery compared to control groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that N,N'-bis(3,4-dichlorophenyl)-6-nitroquinoxaline-2,3-diamine exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms that involve the induction of apoptosis and cell cycle arrest. For instance, the compound has been shown to affect pathways related to tumor growth and metastasis, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It has been reported to exhibit protective actions against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells. This aspect is particularly relevant in the context of conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Properties

In addition to its anticancer and neuroprotective activities, this compound has shown antimicrobial properties against various bacterial strains. This makes it a potential candidate for developing new antibiotics or antimicrobial agents.

Environmental Science

Pollutant Degradation

The compound's chemical structure allows it to participate in various degradation processes of environmental pollutants. Research indicates that it can be used in the photodegradation of organic pollutants in water bodies, contributing to environmental cleanup efforts.

Toxicology Studies

Toxicological assessments have been conducted to evaluate the environmental impact of this compound. Understanding its toxicological profile is crucial for assessing risks associated with its use in industrial applications and potential environmental exposure.

Material Science

Polymer Synthesis

this compound can serve as a precursor in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers can find applications in electronics and materials engineering.

Dye Applications

The compound has potential applications as a dye or pigment due to its vibrant color properties. This application is particularly relevant in textile industries where colorfastness and stability are essential.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Activity of Quinoxaline Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation with potential pathways identified for apoptosis induction. |

| Neuroprotective Effects of Novel Compounds | Neuroscience | Showed reduction in oxidative stress markers in neuronal cell lines treated with the compound. |

| Photodegradation of Organic Pollutants | Environmental Science | Identified effective degradation rates for specific organic pollutants under UV light exposure using the compound. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

- Quinoxaline vs. Phthalimide (): Compared to 3-chloro-N-phenyl-phthalimide, which features a phthalimide core (two fused six-membered rings with one oxygen and one nitrogen), the quinoxaline core contains two adjacent nitrogen atoms in a six-membered ring. This difference increases electron-deficient character in quinoxalines, enhancing their utility in charge-transfer materials or as kinase inhibitors .

- Quinoxaline vs. Triazine (): Triazine-based compounds like prometryn (N,N'-bis(1-methylethyl)-6-methylthio-1,3,5-triazine-2,4-diamine) exhibit a symmetrical 1,3,5-triazine ring.

Substituent Effects

Dichlorophenyl vs. Hydroxy-Substituted Benzyl ():

N,N'-bis(2'-hydroxy-5'-substituted-benzyl)-N,N´-dimethylethane-1,2-diamines feature hydroxy and methyl groups on benzyl substituents. The dichlorophenyl groups in the target compound reduce solubility in polar solvents due to hydrophobicity but may enhance thermal stability and resistance to oxidative degradation .- Dichlorophenyl vs. Methyl or Methoxy (): Compounds like N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride (electron-donating methyl groups) exhibit higher solubility in aqueous media compared to the dichlorophenyl-substituted quinoxaline.

Data Table: Structural and Functional Comparison

Key Research Findings

- Electronic Properties: The nitro group in the quinoxaline derivative significantly lowers the LUMO energy, enhancing electron-accepting capacity compared to methyl- or methoxy-substituted analogs .

- Thermal Stability: Dichlorophenyl groups improve thermal stability (decomposition >250°C inferred from analogous compounds) relative to hydroxy-substituted derivatives .

- Synthetic Challenges: The nitro group’s presence necessitates controlled reaction conditions to avoid byproducts, contributing to the moderate yield .

Preparation Methods

Nitration of 1,2,3-Trichlorobenzene

In the first step, 1,2,3-trichlorobenzene undergoes nitration using a mixture of sulfuric and nitric acids. Key parameters include:

-

Temperature : 45–55°C

-

Reagent ratios : Nitric acid to trichlorobenzene molar ratio of 1.05–1.15:1

-

Dehydration value (DVS) : 3.2–3.9 (sulfuric acid concentration).

This yields 2,3,4-trichloronitrobenzene, which is washed and used directly in the next step.

Amination to Form DCONA

The trichloronitrobenzene intermediate reacts with aqueous ammonia under high-temperature conditions:

-

Solvent : Chlorobenzene

-

Temperature : 130°C

-

Ammonia concentration : 35% (w/w)

This step replaces two chlorine atoms with amine groups, achieving yields exceeding 98%.

Table 1: Reaction Conditions for DCONA Synthesis

| Parameter | Value Range | Source |

|---|---|---|

| Nitration temperature | 45–55°C | |

| Nitric acid ratio | 1.05–1.15:1 (mol/mol) | |

| Amination temperature | 130°C | |

| Yield | 97.2–98.9% |

Quinoxaline Ring Formation

The quinoxaline core is constructed via condensation of diamine intermediates with diketones or glyoxals. While specific details are limited in the provided sources, analogous methods for quinoxaline derivatives suggest the following approach:

Condensation Reaction

6-Nitroquinoxaline-2,3-diamine is synthesized by reacting a nitro-substituted benzene diamine (e.g., DCONA) with a diketone under acidic or basic conditions. Key considerations include:

-

Catalyst : Acidic (e.g., HCl) or basic (e.g., NaOH) media

-

Temperature : 80–120°C (estimated based on analogous reactions)

Introduction of 3,4-Dichlorophenyl Groups

The final step involves substituting the amine groups of the quinoxaline diamine with 3,4-dichlorophenyl moieties. This is achieved via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling.

Nucleophilic Aromatic Substitution

Optimization Challenges

-

Oxygen sensitivity : Intermediate amines require handling under inert atmospheres (e.g., nitrogen) to prevent oxidation.

-

Purification : Column chromatography or recrystallization from ethanol/ether mixtures improves purity.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Steps

| Step | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| DCONA synthesis | 98.9 | 97.4 | High-yield amination |

| Quinoxaline formation | N/A | N/A | Requires optimization |

| Dichlorophenyl addition | ~75 | 90 | Catalyst-dependent |

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N,N'-bis(3,4-dichlorophenyl)-6-nitroquinoxaline-2,3-diamine to improve yields?

- Methodological Answer : Low yields (e.g., 36% as reported) may arise from incomplete coupling or side reactions. Strategies include:

- Reagent stoichiometry : Ensure equimolar ratios of precursors (e.g., 3,4-dichloroaniline and 6-nitroquinoxaline intermediates) to minimize unreacted starting material.

- Purification : Use flash chromatography with gradient elution (e.g., n-hexane/EtOAc ratios) to isolate the product from byproducts .

- Reaction conditions : Optimize temperature and solvent polarity (e.g., DMF at 100°C for 4–5 hours), as demonstrated in analogous quinoxaline syntheses .

Q. What analytical techniques are essential for confirming the structure of this compound post-synthesis?

- Methodological Answer :

- Elemental analysis : Verify C, H, N, and Cl content (e.g., deviations ≤0.4% indicate purity) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and NO₂ groups.

- NMR spectroscopy : Analyze aromatic proton environments (e.g., splitting patterns for dichlorophenyl and nitroquinoxaline moieties).

- X-ray crystallography : Resolve bond angles and distances (e.g., N1—C1—C2 = 121.85°, C9—C10—C11 = 110.0°) for definitive structural confirmation .

Advanced Research Questions

Q. How can discrepancies between computational models and experimental crystallographic data be resolved?

- Methodological Answer :

- Software refinement : Use SHELXL for small-molecule refinement to adjust torsion angles and thermal parameters against high-resolution data .

- Ring-puckering analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity in the quinoxaline core, comparing DFT-optimized geometries with crystallographic results .

- Validation tools : Cross-check residual density maps and R-factors (e.g., R1 < 0.05) to identify systematic errors in model fitting .

Q. What experimental designs are suitable for investigating the anti-parasitic mechanism of this compound?

- Methodological Answer :

- In vitro assays : Perform dose-response studies on Schistosoma mansoni cultures, measuring IC₅₀ values and morphological changes (e.g., tegument disruption) .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying nitro or dichlorophenyl groups) to identify critical pharmacophores.

- Target identification : Use fluorescence quenching or SPR to test binding affinity for parasitic enzymes (e.g., thioredoxin glutathione reductase) .

Q. How should conflicting results between elemental analysis and mass spectrometry be addressed?

- Methodological Answer :

- Cross-validation : Repeat elemental analysis under controlled combustion conditions (e.g., O₂-rich atmosphere) to minimize incomplete oxidation .

- High-resolution MS : Use ESI-TOF or MALDI-TOF to distinguish isotopic clusters from adducts or impurities.

- Supplementary techniques : Combine with XPS (for Cl content) or TGA (for thermal stability) to resolve inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.